molecular formula C10H15NO3 B13577294 Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate

Cat. No.: B13577294
M. Wt: 197.23 g/mol
InChI Key: SLYQYMAMDCZFTA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate typically involves multiple steps. One common method starts with the reaction of 5-methylfuran-2-carboxylic acid with ethyl chloroformate to form ethyl 5-methylfuran-2-carboxylate. This intermediate is then subjected to a reductive amination reaction with ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate: Unique due to its specific substitution pattern on the furan ring.

    Ethyl 3-amino-3-(5-methylthiophene-2-yl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 3-amino-3-(5-methylpyrrole-2-yl)propanoate: Contains a pyrrole ring instead of a furan ring.

Uniqueness

This compound is unique due to its combination of an amino group and a furan ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYQYMAMDCZFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(O1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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